2,6-Difluorophenyl isocyanate

Catalog No.
S752409
CAS No.
65295-69-4
M.F
C7H3F2NO
M. Wt
155.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Difluorophenyl isocyanate

CAS Number

65295-69-4

Product Name

2,6-Difluorophenyl isocyanate

IUPAC Name

1,3-difluoro-2-isocyanatobenzene

Molecular Formula

C7H3F2NO

Molecular Weight

155.1 g/mol

InChI

InChI=1S/C7H3F2NO/c8-5-2-1-3-6(9)7(5)10-4-11/h1-3H

InChI Key

YXHDLKWTPVMIOH-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)N=C=O)F

Canonical SMILES

C1=CC(=C(C(=C1)F)N=C=O)F

Organic Synthesis

,6-Difluorophenyl isocyanate is a valuable reagent in organic synthesis, particularly for the introduction of the 2,6-difluorophenylcarbamoyl group (-CO-NH-C6H3F2) into various organic molecules. This functional group can influence the physical and chemical properties of the resulting molecule, making 2,6-difluorophenyl isocyanate useful for:

  • Synthesis of pharmaceuticals and drug candidates: The introduction of the 2,6-difluorophenylcarbamoyl group can enhance the biological activity, metabolic stability, and other desirable properties of potential drug molecules. For instance, research has explored its use in synthesizing Fluorocarboxamides, a class of compounds exhibiting anticonvulsant activity.
  • Preparation of functional materials: 2,6-Difluorophenyl isocyanate can be employed in the synthesis of polymers, liquid crystals, and other functional materials. The fluorinated group can contribute to specific properties like thermal stability, chemical resistance, and unique optical properties [].

Chemical Modification of Biomolecules

,6-Difluorophenyl isocyanate can be utilized for the chemical modification of biomolecules like proteins and antibodies. The attachment of the 2,6-difluorophenylcarbamoyl group can serve various purposes, including:

  • Improving the pharmacokinetics of therapeutic proteins: By attaching the 2,6-difluorophenylcarbamoyl group to specific sites on a protein, researchers can potentially improve its solubility, stability, and circulation time in the body.
  • Introducing bioorthogonal functionalities: The 2,6-difluorophenylcarbamoyl group can function as a bioorthogonal tag, allowing for selective labeling and manipulation of biomolecules in complex biological environments without interfering with native biomolecular processes [].

2,6-Difluorophenyl isocyanate appears as a colorless to pale yellow liquid or solid and has a boiling point of approximately 60 °C at 10 mmHg and a melting point between 22 °C and 25 °C . Its molecular weight is 155.1 g/mol. The compound is flammable and presents health hazards if ingested or inhaled, necessitating careful handling .

2,6-Difluorophenyl isocyanate likely does not have a specific biological mechanism of action. Its primary function in scientific research lies in its reactivity towards functional groups like amines and alcohols in organic synthesis.

2,6-Difluorophenyl isocyanate is expected to exhibit similar hazards as other isocyanates.

  • Toxicity: Isocyanates are respiratory irritants and can cause eye irritation, skin sensitization, and allergic reactions. Specific data on the toxicity of 2,6-Difluorophenyl isocyanate is not available, but caution should be exercised when handling it.
  • Flammability: Isocyanates are generally not flammable but can react with water to release flammable gases.
Typical of isocyanates:

  • Nucleophilic Addition: It can react with nucleophiles such as alcohols and amines to form carbamates or ureas.
  • Polymerization: It can undergo polymerization reactions to create polyurethanes when reacted with polyols.
  • Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding amine and carbon dioxide.

These reactions make it versatile for synthesizing different organic compounds and materials.

Several methods can be employed for synthesizing 2,6-Difluorophenyl isocyanate:

  • From 2,6-Difluorophenol: Reacting 2,6-difluorophenol with phosgene or a suitable isocyanate precursor under controlled conditions.
  • Direct Fluorination: Using fluorinating agents on phenyl isocyanate to introduce fluorine atoms at the desired positions.
  • Rearrangement Reactions: Employing rearrangement reactions involving other fluorinated compounds to yield the target compound.

These methods allow for the efficient production of 2,6-Difluorophenyl isocyanate in laboratory settings.

Interaction studies involving 2,6-Difluorophenyl isocyanate primarily focus on its reactivity with biological molecules. Its potential interactions with proteins and nucleic acids could provide insights into its biological effects and toxicity. Research indicates that similar compounds may lead to modifications in amino acids or nucleobases due to their electrophilic nature .

Similar Compounds: Comparison

Several compounds share structural similarities with 2,6-Difluorophenyl isocyanate. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Phenyl isocyanateSimple phenyl groupWidely used as a reagent but less reactive
2-Fluorophenyl isocyanateSingle fluorine substitutionLess toxic than its difluoro counterpart
4,6-Difluorophenyl isocyanateFluorine substitutions at different sitesPotentially different biological activity
2,4-Difluorophenyl isothiocyanateIsothiocyanate functional groupExhibits different reactivity patterns

Each of these compounds has unique properties that distinguish them from 2,6-Difluorophenyl isocyanate, particularly concerning their reactivity and biological interactions.

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (90.48%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (90.48%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (90.48%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (90.48%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Dates

Modify: 2023-08-15

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